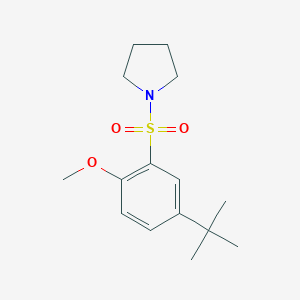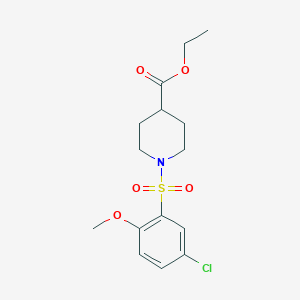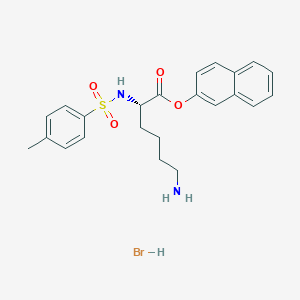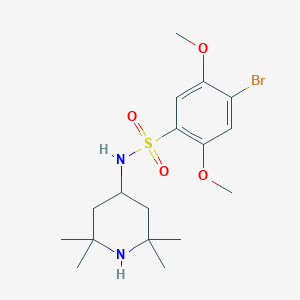![molecular formula C19H24N2O3S B225028 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, also known as MDP-2-P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine acts as a dopamine transporter ligand by binding to the dopamine transporter and inhibiting dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have both therapeutic and recreational effects. Additionally, this compound has been shown to bind to sigma receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased dopamine levels in the synapse, increased locomotor activity, and potential neuroprotective effects. Studies have also shown that this compound may have antidepressant effects and may be a potential treatment for depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several advantages for lab experiments, including its high affinity for the dopamine transporter, its potential neuroprotective effects, and its ability to act as a radioligand for imaging studies. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, including its use as a potential treatment for neurodegenerative diseases, its potential as a radioligand for imaging studies, and its potential as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine can be synthesized using several methods, including the reduction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine, the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine, and the reaction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine with sodium hydride and iodomethane. The most commonly used method involves the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several potential applications in scientific research, including its use as a dopamine transporter ligand, a sigma receptor ligand, and a potential treatment for neurodegenerative diseases. Studies have shown that this compound has high affinity for the dopamine transporter and can be used as a radioligand for imaging studies. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for Parkinson's disease and other neurodegenerative diseases.
Propiedades
Fórmula molecular |
C19H24N2O3S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
3-[1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14-11-18(24-3)19(12-15(14)2)25(22,23)21-10-5-4-8-17(21)16-7-6-9-20-13-16/h6-7,9,11-13,17H,4-5,8,10H2,1-3H3 |
Clave InChI |
LDIQUBQCZXVWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)






